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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B072897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-hydroxyquinoline, also known as 2-quinolone or carbostyril. This heterocyclic

aromatic organic compound is a key intermediate in the synthesis of various pharmaceuticals

and agrochemicals. This document details its structural characteristics, physicochemical

parameters, and significant biological activities, supported by experimental methodologies and

visual representations to facilitate understanding and application in research and development.

Core Physical and Chemical Properties
2-Hydroxyquinoline is a white to pale yellow crystalline solid. Its fundamental properties are

summarized in the table below, providing a quick reference for laboratory applications.[1]
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Property Value Reference

Molecular Formula C₉H₇NO [1]

Molecular Weight 145.16 g/mol [1]

Melting Point 198-199 °C [2]

Appearance
White to pale yellow crystalline

solid
[1]

Solubility

Slightly soluble in water (1

g/950 mL); soluble in ethanol,

diethyl ether, and dilute HCl.

[2]

pKa (Predicted, Strongest

Acidic)
13.95 [3]

pKa (Predicted, Strongest

Basic)
-2.2 [3]

Tautomerism: The Dual Identity of 2-
Hydroxyquinoline
A critical chemical feature of 2-hydroxyquinoline is its existence in a tautomeric equilibrium

with its keto form, 2-quinolone (quinolin-2(1H)-one). The lactim (enol) form, 2-
hydroxyquinoline, and the lactam (keto) form, 2-quinolone, readily interconvert. The position

of this equilibrium is influenced by the solvent environment. In the gas phase, the enol form is

slightly more stable, while in polar solvents, the keto form is favored.

Caption: Tautomeric equilibrium of 2-hydroxyquinoline and 2-quinolone.

Spectroscopic Profile
The structural and electronic properties of 2-hydroxyquinoline can be characterized by

various spectroscopic techniques.

UV-Vis Spectroscopy: In a study on the biodegradation of quinoline, the UV/Vis spectrum of

2-hydroxyquinoline was measured, showing an isosbestic point with quinoline at 289 nm.
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This property is useful for the simultaneous quantification of both compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present. Key absorptions include those for the O-H or N-H stretching, C=O stretching

(in the keto form), and aromatic C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are

crucial for confirming the structure of 2-hydroxyquinoline and its derivatives.

Synthesis and Purification
The synthesis of quinoline derivatives can be achieved through several named reactions, with

the Conrad-Limpach and Skraup syntheses being prominent methods.

Experimental Protocol: A General Approach to Quinoline
Synthesis
While a specific protocol for the parent 2-hydroxyquinoline is not readily available in the

provided search results, a general procedure for a substituted derivative, 2-methyl-4-

hydroxyquinoline, via a cyclization reaction is described. This can be adapted for the synthesis

of other hydroxyquinolines.

Objective: To synthesize a 4-hydroxyquinoline derivative through the cyclization of an ethyl β-

anilinocrotonate derivative.

Materials:

Ethyl β-anilinocrotonate derivative

High-boiling point solvent (e.g., Dowtherm)

Petroleum ether

Decolorizing carbon (e.g., Darco or Norit)

Water

Procedure:
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In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer,

and air condenser, place the high-boiling point solvent.

Heat the solvent to reflux with stirring.

Rapidly add the ethyl β-anilinocrotonate derivative through the dropping funnel.

Continue stirring and refluxing for 10-15 minutes after the addition is complete.

Allow the mixture to cool to room temperature, which should result in the separation of a

solid.

Add petroleum ether to the mixture and collect the solid by filtration.

Wash the collected solid with petroleum ether.

For purification, treat the crude product with decolorizing carbon in boiling water.

Filter the hot solution and allow it to cool to form crystals of the purified product.

Collect the crystals by filtration.
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Start: Reactants

Reflux in High-Boiling Solvent

Cool to Room Temperature

Precipitation of Crude Product

Filter and Wash with Petroleum Ether

Dissolve Crude Product in Hot Water

Add Decolorizing Carbon

Hot Gravity Filtration

Cool Filtrate to Induce Crystallization

Collect Purified Crystals by Filtration

Dry the Final Product

End: Purified 2-Hydroxyquinoline Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of a hydroxyquinoline derivative.
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Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The general

steps are outlined below.

Objective: To purify a solid organic compound based on its differential solubility in a hot versus

a cold solvent.

Procedure:

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room

temperature but highly soluble at the solvent's boiling point.

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration

to remove them. If colored impurities are present, they can be removed by treating the

solution with activated charcoal before filtration.

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room

temperature. As the solution cools, the solubility of the compound decreases, leading to the

formation of crystals.

Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath after

crystals have started to form at room temperature.

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering

impurities.

Drying: Dry the crystals to remove any residual solvent.

Biological Significance and Potential Applications
2-Hydroxyquinoline and its derivatives exhibit a range of biological activities, making them

valuable scaffolds in drug discovery and development.
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Inhibition of Paraoxonase-1 (PON-1)
2-Hydroxyquinoline is a known inhibitor of paraoxonase-1 (PON-1), an enzyme that plays a

role in protecting against organophosphate toxicity and is also implicated in cardiovascular

disease. The inhibitory mechanism likely involves the interaction of 2-hydroxyquinoline with

the active site of the enzyme.
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Caption: Conceptual diagram of PON-1 inhibition by 2-hydroxyquinoline.

Anticancer Potential
Derivatives of quinoline are being investigated for their anticancer properties. The proposed

mechanisms of action are diverse and include the induction of apoptosis (programmed cell

death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood

vessels that supply tumors). Some styrylquinoline derivatives have been shown to induce cell

cycle arrest and apoptosis in a p53-independent manner, suggesting their potential for treating

cancers with mutated p53. The anticancer effects of some quinoline derivatives are also linked

to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to

oxidative stress and cell death in cancer cells.

Other Biological Activities
Recent studies have also highlighted the potential of 2-hydroxyquinoline derivatives as

inhibitors of enzymes like alpha-glucosidase and alpha-amylase, suggesting a possible role in

the management of diabetes. Furthermore, certain 8-hydroxyquinoline derivatives have been

identified as histamine H2 receptor blockers, indicating their potential for development into new

treatments for conditions like acid reflux and peptic ulcers.
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Conclusion
2-Hydroxyquinoline is a versatile heterocyclic compound with a rich chemistry and a growing

profile of biological activities. Its tautomeric nature and reactivity make it a valuable building

block in organic synthesis, particularly for the development of novel therapeutic agents. Further

research into its mechanisms of action and the synthesis of new derivatives is likely to uncover

additional applications in medicine and beyond. This guide provides a foundational

understanding of its core properties to aid researchers in their exploration of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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